molecular formula C14H12ClN5O5S2 B2953988 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1048679-66-8

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2953988
CAS RN: 1048679-66-8
M. Wt: 429.85
InChI Key: YEDUNOMQRYQIDY-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C14H12ClN5O5S2 and its molecular weight is 429.85. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Tumosienė et al. (2019) focused on the synthesis of a series of novel derivatives related to the chemical structure of interest, demonstrating potent antioxidant activities. These compounds were synthesized to include various substituents, aiming to evaluate their antioxidant potential through DPPH radical scavenging method and reducing power assay. Their findings highlight the importance of structural modifications in enhancing biological activities, with some derivatives showing higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

Potential Anticancer Activities

  • Redda and Gangapuram (2007) explored the anticancer activities of substituted 1,3,4-oxadiazolyl tetrahydropyridines, emphasizing the role of the tetrahydropyridine (THP) moiety in enhancing biological activity. This research underlines the potential of derivatives incorporating the 1,3,4-oxadiazol-2-yl group for anticancer applications, further suggesting the compound of interest may share similar properties due to its structural similarities (Redda & Gangapuram, 2007).

Biological Activity Predictions

  • The work by Kharchenko et al. (2008) on the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems and the prediction of their biological activities through PASS prediction methods indicates a structured approach to anticipating the pharmacological potential of new compounds. This study suggests the importance of computational tools in predicting the biological activities of novel compounds, including those structurally related to "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide" (Kharchenko et al., 2008).

Antimicrobial and Antitumor Agents

  • Hafez et al. (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, demonstrating significant antitumor and antibacterial activities. This research presents the therapeutic potential of sulfonamide-based compounds, potentially extending to the compound of interest given its structural features (Hafez et al., 2017).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O5S2/c15-10-3-4-11(26-10)27(22,23)20-7-1-2-8(20)12(21)17-14-19-18-13(24-14)9-5-6-16-25-9/h3-6,8H,1-2,7H2,(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDUNOMQRYQIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

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